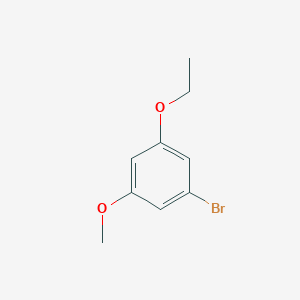

1-溴-3-乙氧基-5-甲氧基苯

描述

1-Bromo-3-ethoxy-5-methoxybenzene is a chemical compound with the molecular formula C9H11BrO2 . It has a molecular weight of 231.09 . The compound is also known by several other names such as m-Anisyl bromide, m-Bromoanisole, 3-Bromoanisole, m-Bromomethoxybenzene, m-Bromophenyl methyl ether, m-Methoxybromobenzene, 3-Methoxybromobenzene, 3-Methoxy-1-bromobenzene, m-Methoxyphenyl bromide, 3-Methoxyphenyl bromide, 3-Bromoanisol .

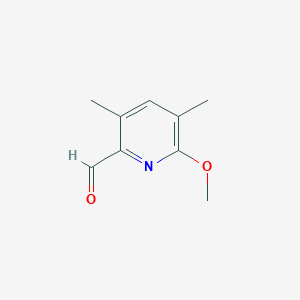

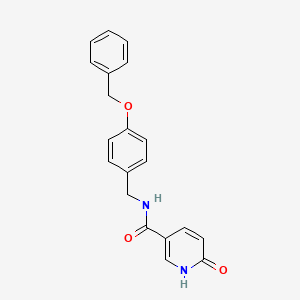

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-ethoxy-5-methoxybenzene consists of a benzene ring substituted with a bromo group, an ethoxy group, and a methoxy group .Physical And Chemical Properties Analysis

1-Bromo-3-ethoxy-5-methoxybenzene is a liquid at room temperature . It has a molecular weight of 231.09 . The compound has a storage temperature of 2-8°C .科学研究应用

空间受保护磷化合物的制备和性质

丰田等人(2003 年)的一项研究重点介绍了庞大溴苯衍生物的合成,该衍生物用于制备二亚膦和芴亚甲基膦化合物,其中包括低配位磷原子。这项研究强调了此类化合物在探索系统内电子扰动中的作用,如紫外-可见光谱和核磁共振化学位移所示 (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

对映纯三氧杂萘衍生的液晶

Bertini 等人(2003 年)研究了由 1-溴-4-甲氧基苯衍生物合成的手性液晶。这项工作证明了苯基取代基对中间相性质的影响,并为液晶合成中手性前体化合物的开发提供了一条途径 (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

自由基环化成四氢呋喃衍生物

Esteves 等人(2007 年)描述了一种将炔丙基溴醚自由基环化成四氢呋喃衍生物的方法。该过程涉及电生成的镍 (I) 四甲基环己铵,并重点介绍了一种合成方法,该方法可以高产率生产四氢呋喃衍生物,展示了此类方法在有机合成中的潜力 (Esteves, Ferreira, & Medeiros, 2007).

苯甲醚衍生物中的超分子相互作用

Nestler 等人(2018 年)研究了苯甲醚衍生物的晶体结构,重点研究了由溴原子介导的超分子相互作用。这项研究提供了有关溴如何影响分子堆积行为的见解,对设计具有特定结构特性的材料具有启示意义 (Nestler, Schwarzer, & Gruber, 2018).

芳基化在香料合成中的应用

Scrivanti 等人(2008 年)探索了用 1-溴-4-甲氧基苯对 β-甲基烯丙醇进行芳基化,展示了合成花香香料的途径。这项研究强调了此类化学反应在开发在香料工业中具有应用的化合物中的效用 (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

通过化学官能团进行分子转换

Balema 等人(2019 年)的一项研究调查了乙基和甲氧基对表面上分子转子的稳定性和取向的影响。这项研究提供了有关设计分子转子以研究单分子水平的分子运动的见解,突出了化学官能团对分子动力学的影响 (Balema, Ulumuddin, Murphy, Slough, Smith, Hannagan, Wasio, Larson, Patel, Groden, McEwen, Lin, & Sykes, 2019).

安全和危害

The safety information for 1-Bromo-3-ethoxy-5-methoxybenzene indicates that it has the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

It is known that brominated aromatic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

Brominated compounds are generally known to participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atom acts as an electrophile, or electron-seeking agent, which forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo various reactions, including bonding with a nucleophile or transferring a proton to a base .

Biochemical Pathways

Brominated aromatic compounds can potentially disrupt various biochemical pathways due to their reactivity and structural similarity to many biological molecules .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, which could influence its absorption and distribution .

Result of Action

Brominated compounds can potentially cause various cellular effects due to their reactivity and ability to disrupt normal biochemical processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-ethoxy-5-methoxybenzene. For instance, the compound’s reactivity may be influenced by factors such as pH, temperature, and the presence of other reactive species .

属性

IUPAC Name |

1-bromo-3-ethoxy-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-3-12-9-5-7(10)4-8(6-9)11-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPDKCJCBFNTDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-ethoxy-5-methoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

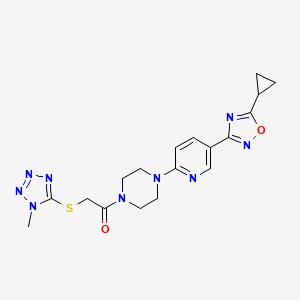

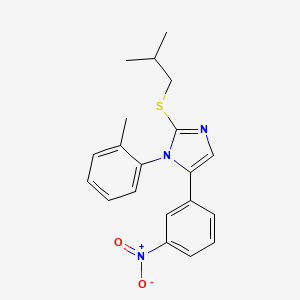

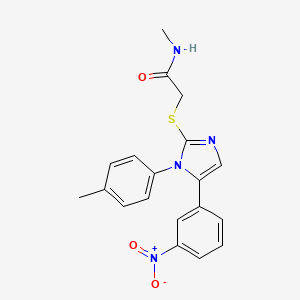

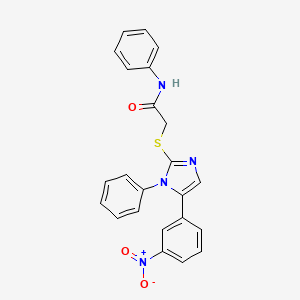

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B3224586.png)

![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3224595.png)